Cas no 40484-36-4 (6-(Chloromethyl)phenanthridine)

6-(Chloromethyl)phenanthridine is a versatile heterocyclic compound featuring a chloromethyl substituent at the 6-position of the phenanthridine core. This functional group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The compound's rigid aromatic structure contributes to its stability while allowing for further derivatization in the development of pharmaceuticals, agrochemicals, and materials. Its well-defined reactivity profile and compatibility with various coupling reactions make it useful for constructing complex molecular architectures. The chloromethyl group also facilitates the introduction of additional functional moieties, enabling tailored modifications for targeted applications in medicinal chemistry and material science.
6-(Chloromethyl)phenanthridine structure
40484-36-4 structure
Product Name:6-(Chloromethyl)phenanthridine
CAS No:40484-36-4
MF:C14H10ClN
MW:227.688902378082
CID:333649
PubChem ID:222275
Update Time:2025-08-04

6-(Chloromethyl)phenanthridine Chemical and Physical Properties

Names and Identifiers

    • Phenanthridine,6-(chloromethyl)-
    • 6-(CHLOROMETHYL)PHENANTHRIDINE
    • 6-Chlormethyl-phenanthridin
    • 6-chloromethylphenanthridine
    • 6-chloromethyl-phenanthridine
    • 6-chloro-methylphenathridine
    • 6-chloromethylphenenthridine
    • AC1L5BKD
    • AC1Q3U00
    • AC1Q3UDK
    • chloromethyl-6 phenanthridine
    • CTK4I3159
    • NSC8011
    • SR-01000068792
    • 40484-36-4
    • SCHEMBL18470455
    • NSC-8011
    • F73856
    • EN300-13379
    • MLS001178076
    • TRIETHANOLAMINELAURYLSULFATE
    • CHEMBL1385350
    • DTXSID50278530
    • HMS2895J14
    • AKOS009003442
    • SMR000592670
    • Z90124529
    • SR-01000068792-1
    • 6-(Chloromethyl)phenanthridine
    • Inchi: 1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2
    • InChI Key: LIFHMKCDDVTICL-UHFFFAOYSA-N
    • SMILES: ClCC1=C2C=CC=CC2=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 227.0503
  • Monoisotopic Mass: 227.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89
  • LogP: 4.12680

6-(Chloromethyl)phenanthridine Pricemore >>

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Additional information on 6-(Chloromethyl)phenanthridine

Introduction to 6-(Chloromethyl)phenanthridine (CAS No. 40484-36-4)

6-(Chloromethyl)phenanthridine, with the chemical formula C₁₃H₉ClN₂ and CAS number 40484-36-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a chloromethyl functional group at the para position of the phenanthridine core imparts distinct reactivity, making it a valuable intermediate in synthesizing biologically active molecules.

The phenanthridine scaffold, characterized by a fused three-ring system containing two nitrogen atoms, is well-documented for its role in various pharmacological contexts. Compounds derived from phenanthridine have shown promise in targeting neurological disorders, anticancer agents, and antimicrobial applications. The introduction of a chloromethyl substituent enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex pharmacophores.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 6-(Chloromethyl)phenanthridine, which has spurred interest in its utility across multiple therapeutic domains. Researchers have leveraged this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have explored its potential as a precursor in designing small-molecule modulators of protein-protein interactions, particularly those involving transcription factors and signaling pathways implicated in chronic diseases.

In the realm of medicinal chemistry, the reactivity of the chloromethyl group allows for facile coupling with nucleophiles such as amines, thiols, and alcohols, enabling the construction of diverse molecular architectures. This versatility has been exploited in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug discovery. Notably, derivatives of 6-(Chloromethyl)phenanthridine have been investigated for their potential to modulate enzymes involved in metabolic syndromes and inflammation.

The pharmacological profile of 6-(Chloromethyl)phenanthridine has been further elucidated through structural-activity relationship (SAR) studies. Researchers have demonstrated that subtle modifications around the phenanthridine core can significantly alter biological activity. For example, replacing the chloromethyl group with other electrophilic or hydrophobic moieties can fine-tune binding interactions with biological targets. These insights have guided the design of next-generation compounds with improved pharmacokinetic properties and reduced toxicity.

Moreover, computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between 6-(Chloromethyl)phenanthridine derivatives and their targets. These studies have provided valuable insights into binding affinities, entropy-enthalpy contributions, and conformational dynamics, which are essential for optimizing drug-like properties. The integration of experimental data with computational approaches has accelerated the discovery pipeline for novel therapeutics based on this scaffold.

Emerging research also highlights the role of 6-(Chloromethyl)phenanthridine in developing photoactivatable probes for cellular imaging. By incorporating photolabile groups or chromophores into its structure, scientists have created tools that enable real-time visualization of biological processes at the molecular level. Such probes are invaluable for studying dynamic events within living cells and tissues, offering new perspectives on disease mechanisms and therapeutic interventions.

The synthetic utility of 6-(Chloromethyl)phenanthridine extends beyond pharmaceutical applications to material science and agrochemicals. Its ability to undergo cross-coupling reactions with various organic substrates makes it a versatile building block for synthesizing complex polymers and functional materials. Additionally, researchers have explored its potential as an intermediate in developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.

Future directions in the study of 6-(Chloromethyl)phenanthridine include exploring its role in nanomedicine and targeted drug delivery systems. By conjugating this compound with nanoparticles or ligands that recognize specific tissues or diseases, researchers aim to enhance therapeutic efficacy while reducing off-target effects. Such innovations could revolutionize treatment strategies for conditions that are currently challenging to address with conventional therapeutics.

In conclusion,6-(Chloromethyl)phenanthridine (CAS No. 40484-36-4) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry and an indispensable tool for medicinal researchers striving to develop innovative treatments for human diseases. As our understanding of its properties continues to evolve, so too will its contributions to advancing scientific knowledge and improving human health.

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